

Denibulin (MN-029) Technical Profile

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

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The information below is structured from a Phase I dose-escalation study in patients with advanced solid tumors, which established the foundational safety and dosing parameters for denibulin [1] [2].

1. Key Patient Selection Criteria from Phase I Trial

| Criterion Category | Inclusion Details | Exclusion / Cautionary Notes |
|---------------------------|--|---|
| Patient Population | Adults with advanced solid tumors that were refractory to standard therapy or for whom no standard therapy existed [1]. | No objective tumor responses were noted; 5 patients had stable disease ≥ 6 months [1]. |
| Performance Status | Not explicitly stated in abstract, but typical for Phase I trials: Adequate performance status (e.g., ECOG 0-2) and life expectancy [1]. | - |
| Organ Function | Not explicitly stated in abstract, but typical for Phase I trials: Adequate bone marrow, liver, and renal function [1]. | Dose-limiting toxicities at 225 mg/m ² included grade 3 transaminitis ; monitor liver function [1]. |

| Criterion Category | Inclusion Details | Exclusion / Cautionary Notes |
|-----------------------|-------------------|--|
| Cardiovascular Health | - | Cohort at 180 mg/m ² expanded due to a reversible episode of acute coronary ischemia . A transient ischemic attack was a dose-limiting toxicity at 225 mg/m ² . Exercise caution in patients with cardiovascular risk factors [1]. |

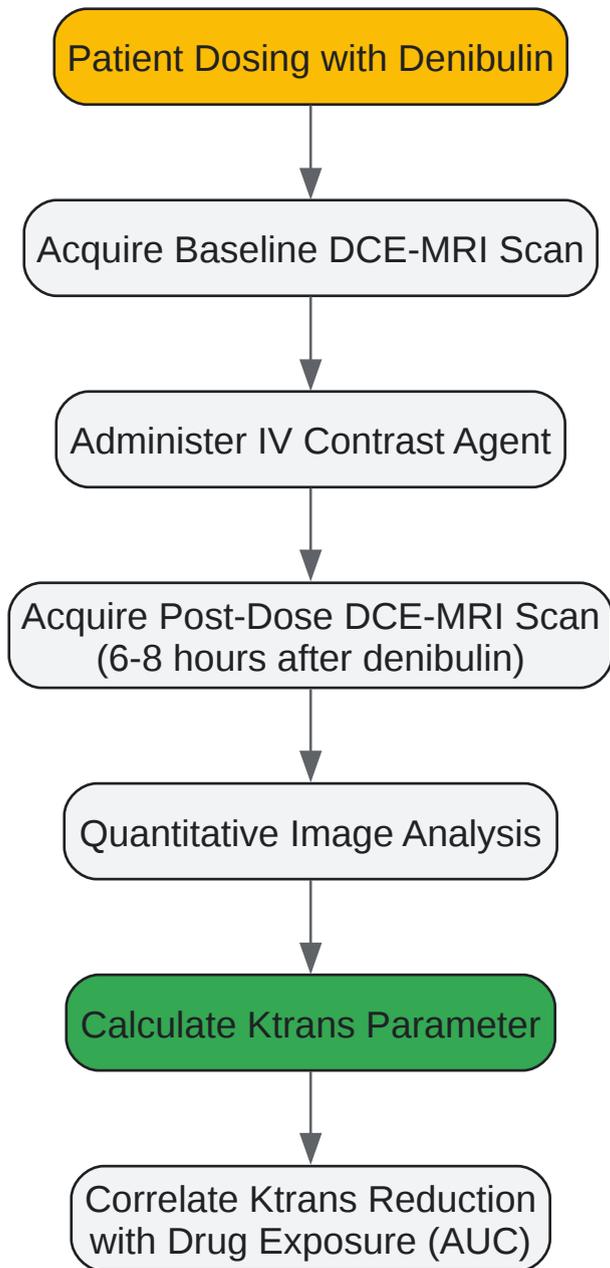
2. Dosing, Administration & Safety Profile

| Parameter | Summary from Phase I Study |
|--|---|
| Recommended Dose | Maximum Tolerated Dose (MTD): 180 mg/m² [1]. |
| Dosing Schedule | Intravenous (IV) infusion on Day 1 of a 21-day cycle [1]. The study used an accelerated titration design with intra-patient dose escalation. |
| Common Adverse Reactions (Most Frequent) | Nausea, vomiting, diarrhea, fatigue, headache, anorexia. Nausea and vomiting appeared to be dose-related [1]. |
| Common Adverse Reactions (Other) | No clinically significant myelotoxicity, stomatitis, or alopecia was observed [1]. |
| Serious Adverse Reactions | Reversible acute coronary ischemia, transient ischemic attack, grade 3 transaminitis [1]. |
| Cumulative Toxicity | No evidence of cumulative toxicity in patients receiving multiple courses [1]. |

3. Experimental Protocol: Assessing Anti-Vascular Effect

The Phase I study used **Dynamic Contrast-Enhanced MRI (DCE-MRI)** to provide proof-of-mechanism by measuring acute changes in tumor vascular function [1] [3].

- **Workflow Overview:** The following diagram illustrates the key steps in this experimental protocol.



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- **Key Biomarker:** The volume transfer constant (K^{trans}) was the primary pharmacokinetic parameter derived from DCE-MRI. A significant linear correlation was found between the reduction in K^{trans} and the area under the curve (AUC) of denibulin, confirming a dose-dependent vascular effect [1] [3].

Frequently Asked Questions (FAQs)

Q1: What is the confirmed mechanism of action of denibulin? Denibulin is a **vascular-disrupting agent (VDA)**. It reversibly inhibits microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This leads to the selective obstruction of pre-existing tumor blood vessels, causing tumor cell death from ischemia and hemorrhagic necrosis [1] [3].

Q2: How does denibulin differ from anti-angiogenic agents? While both target tumor vasculature, their mechanisms and timing differ. **Anti-angiogenic drugs** (e.g., bevacizumab) prevent the *formation* of new blood vessels. In contrast, **denibulin** is a VDA that rapidly collapses and disrupts the *existing* tumor vasculature [3].

Q3: What is the current development status of denibulin? The information found is from a Phase I clinical trial completed in 2011 [1] [2]. I did not find any results for more recent Phase II or III trials in the current search. For the most up-to-date status, it is recommended to check clinical trial registries such as ClinicalTrials.gov or the pharmaceutical company's pipeline.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |
|--|---|--|
| Significant hepatotoxicity | Drug-induced liver injury, identified as a DLT at highest dose. | Adhere to the MTD of 180 mg/m ² . Implement robust liver function monitoring (LFTs) throughout the treatment cycle. Dose reduction or discontinuation may be necessary [1]. |
| Cardiovascular event | Underlying cardiovascular risk; potential drug effect. | Conduct thorough cardiovascular screening prior to enrollment. Monitor patients closely for signs of ischemia during and after infusion [1]. |
| Lack of observed vascular effect in DCE-MRI | Incorrect dosing; issues with DCE-MRI protocol. | Verify drug potency and administration. Ensure DCE-MRI acquisition (timing, contrast dose) and post-processing (K ^{trans} modeling) are performed according to standardized guidelines [3]. |

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References

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